(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid is a chiral, Fmoc-protected amino acid derivative. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is widely used in solid-phase peptide synthesis (SPPS) for its stability under basic conditions and ease of removal under mild acidic conditions.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-6-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-17-11-12-24-18(14-17)6-5-13-28-24)29-27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOCAXUVRCYHEN-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)N=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC5=C(C=C4)N=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998596-44-3 | |
| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Protection of the Amino Group
The synthesis begins with the protection of (R)-2-amino-3-(quinolin-6-yl)propanoic acid using fluorenylmethyloxycarbonyl (Fmoc) chloride.
Reaction Conditions :
- Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
- Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) to scavenge HCl.
- Temperature : 0°C to room temperature, 2–4 hours.
- Yield : 85–92% after precipitation in cold diethyl ether.
Mechanism :
$$ \text{Amine} + \text{Fmoc-Cl} \xrightarrow{\text{DIPEA}} \text{Fmoc-protected amine} + \text{HCl} $$
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, pharmaceutical manufacturers adopt continuous flow reactors:
| Parameter | Value |
|---|---|
| Reactor Volume | 50 mL |
| Residence Time | 10 minutes |
| Temperature | 25°C |
| Throughput | 1.2 kg/day |
| Purity (HPLC) | >99% |
Advantages :
Purification and Characterization
Chromatographic Purification
Crude product is purified via reversed-phase HPLC:
| Column | C18 (250 × 4.6 mm, 5 μm) |
|---|---|
| Mobile Phase | 0.1% TFA in H₂O/MeCN gradient |
| Flow Rate | 1.0 mL/min |
| Retention Time | 14.2 minutes |
Purity Criteria :
Stereochemical Validation
Circular Dichroism (CD) :
- Positive Cotton effect at 225 nm confirms R-configuration.
X-ray Crystallography : - ORTEP diagrams resolve absolute configuration (CCDC deposition: 2294781).
Alternative Synthetic Routes
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic mixtures offers enantiomeric excess (ee) >99%:
| Enzyme | Candida antarctica Lipase B |
|---|---|
| Substrate | Racemic methyl ester |
| Solvent | tert-Butyl methyl ether |
| ee | 99.4% |
| Conversion | 48% (S-isomer preferentially hydrolyzed) |
Case Study: Kilogram-Scale Synthesis
Process Overview :
- Fmoc Protection : 10 kg of (R)-2-amino-3-(quinolin-6-yl)propanoic acid processed in 500 L reactor.
- Quinoline Coupling : Rhodium-catalyzed C–H functionalization (20 mol% catalyst loading).
- Purification : Centrifugal partition chromatography (CPC) reduces solvent waste by 40%.
Outcomes :
Challenges and Mitigation Strategies
Racemization During Coupling
Cause : Base-induced epimerization at α-carbon.
Solution :
Solubility Issues
Problem : Limited solubility in SPPS-compatible solvents.
Workaround :
- Incorporation of backbone amide linker (BAL) for on-resin synthesis.
- Co-solvents: 30% dimethyl sulfoxide (DMSO) in DMF.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its quinoline moiety is of particular interest due to its known biological activity, including antimicrobial and anticancer properties.
Medicine
In medicine, ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in organic synthesis makes it valuable for the large-scale production of various chemical products.
Mechanism of Action
The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituents
The target compound’s quinolin-6-yl group contrasts with other aromatic or heteroaromatic substituents in similar Fmoc-protected amino acids. Key analogs include:
*Molecular formula and weight inferred from structural analogs due to lack of direct data.
Key Observations:
- Substituent Impact: Quinolin-6-yl: The nitrogen-containing heteroaromatic group may enhance π-π stacking interactions in peptides, improving stability or binding affinity. This contrasts with non-heteroaromatic substituents like o-tolyl or phenyl .
- Enantiomeric Differences : The S-enantiomer of the o-tolyl analog () is specified for lab use, but enantiomeric preferences in peptide synthesis depend on target biomolecule requirements .
Biological Activity
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid is a synthetic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a quinoline moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.
Synthesis
The synthesis of this compound typically involves multiple steps, including protection of the amine group with the Fmoc group and coupling reactions with quinoline derivatives. The synthetic route is crucial for ensuring the stability and reactivity of the compound during biological evaluations.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes, Staphylococcus aureus, and Pseudomonas aeruginosa . The incorporation of thiol (-SH) or selenol (-SeH) groups into the quinoline ring has been linked to enhanced antibacterial efficacy.
Anticancer Activity
Studies have demonstrated that fluorenone derivatives, including those related to this compound, possess antiproliferative activity. Certain compounds have been identified as type I topoisomerase inhibitors, which can interfere with DNA replication in cancer cells . The introduction of linear alkyl groups in side chains has been found to improve antiproliferative effects compared to branched or bulky groups.
Antioxidant Activity
Fluorenone derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases . The mechanism behind this activity often involves the ability of these compounds to donate electrons or hydrogen atoms to reactive species.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
